4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-N~3~-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Amidation: The brominated pyrazole can then be reacted with 3-morpholinopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-3-carboxamide: Lacks the morpholinopropyl group.
N~3~-(3-Morpholinopropyl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.
4-Chloro-N~3~-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide: Has a chlorine atom instead of bromine.
Uniqueness
4-BROMO-N~3~-(3-MORPHOLINOPROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the bromine atom and the morpholinopropyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H17BrN4O2 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H17BrN4O2/c12-9-8-14-15-10(9)11(17)13-2-1-3-16-4-6-18-7-5-16/h8H,1-7H2,(H,13,17)(H,14,15) |
InChI Key |
AJGAUEAFURGSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2)Br |
Origin of Product |
United States |
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